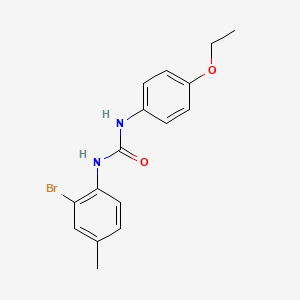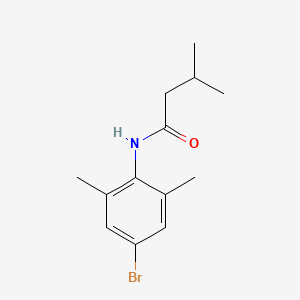![molecular formula C16H15ClN2O2 B5779728 N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide, also known as N-(2-chloro-phenyl)-2-{[3-(acetylamino)phenyl]amino}acetamide or C16H15ClN2O2, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound is a member of the class of amides and is commonly referred to as "Compound X" in scientific literature.
Mechanism of Action
The exact mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX enzymes, N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential anticancer properties. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has several advantages and limitations for use in lab experiments. One advantage is its relatively low cost and availability, making it accessible to researchers. Additionally, it has been extensively studied, and there is a wealth of literature available on its synthesis, properties, and potential therapeutic applications. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. The anticancer properties of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide also warrant further investigation, as it may hold promise as a cancer therapeutic agent. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide involves the reaction between 2-chloroaniline and 3-acetylaniline in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been investigated for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)18-13-6-4-7-14(10-13)19-16(21)9-12-5-2-3-8-15(12)17/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQVAKINOSBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)

